1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, furan, thiophene, and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a reaction with a suitable sulfonyl chloride to form 4-fluorophenylsulfonamide.
Furan-2-ylmethylation: The intermediate is then reacted with furan-2-carbaldehyde in the presence of a reducing agent to introduce the furan-2-ylmethyl group.
Thiophene-2-yl Ethylation: Finally, the compound is subjected to a reaction with 2-(thiophen-2-yl)ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
- 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
- 1-(4-methylphenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
Uniqueness
The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c19-16-7-5-15(6-8-16)14-25(21,22)20(13-17-3-1-11-23-17)10-9-18-4-2-12-24-18/h1-8,11-12H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDVIIMUYBTSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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